molecular formula C24H24N2O2S B408100 2-BENZAMIDO-N-(3-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

2-BENZAMIDO-N-(3-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B408100
M. Wt: 404.5g/mol
InChI Key: ZHIPZJFSJRVVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-BENZAMIDO-N-(3-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzamido group, a methylphenyl group, and a cyclohepta[b]thiophene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZAMIDO-N-(3-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the microwave-assisted synthesis of aminobenzo[b]thiophene scaffolds, which has shown great promise in fragment-based drug discovery . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-BENZAMIDO-N-(3-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines.

Scientific Research Applications

2-BENZAMIDO-N-(3-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-BENZAMIDO-N-(3-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BENZAMIDO-N-(3-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its specific structural features, such as the benzamido and methylphenyl groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H24N2O2S

Molecular Weight

404.5g/mol

IUPAC Name

2-benzamido-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C24H24N2O2S/c1-16-9-8-12-18(15-16)25-23(28)21-19-13-6-3-7-14-20(19)29-24(21)26-22(27)17-10-4-2-5-11-17/h2,4-5,8-12,15H,3,6-7,13-14H2,1H3,(H,25,28)(H,26,27)

InChI Key

ZHIPZJFSJRVVDW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.